N,4-diethyl-N-phenylbenzenesulfonamide
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Description
Scientific Research Applications
Catalyst Design and Oxidation Studies
Sulfonamide-substituted iron phthalocyanines, such as those derived from 4-tert-Butylbenzenesulfonamide, have shown remarkable stability under oxidative conditions and have been utilized as potential oxidation catalysts. These compounds demonstrate the ability to catalyze the oxidation of olefins, with cyclohexene oxidation yielding allylic ketones and styrene oxidation leading primarily to benzaldehyde (Işci et al., 2014).
Synthesis of Benzonitriles
N-Cyano-N-phenyl-p-methylbenzenesulfonamide has been employed as a benign electrophilic cyanation reagent for synthesizing various benzonitriles from (hetero)aryl bromides. This method allows for the efficient cyanation of electronically diverse and sterically demanding aryl bromides, including functionalized substrates and heteroaryl bromides, highlighting the reagent's versatility in organic synthesis (Anbarasan et al., 2011).
Computational Studies on Sulfonamides
A comprehensive study involving the synthesis, characterization, and computational analysis of a newly synthesized sulfonamide molecule, N-(2,5-dimethyl-4-nitrophenyl)-4-methylbenzenesulfonamide (NDMPMBS), has been conducted. This research provides insights into the molecule's structural and electronic properties, offering a foundation for understanding sulfonamides' reactivity and interaction with biological targets (Murthy et al., 2018).
Anticancer Applications
Dibenzenesulfonamides, specifically those with the chemical structure 4,4'-(5'-chloro-3'-methyl-5-aryl-3,4-dihydro-1'H,H-[3,4'-bipyrazole]-1',2-diyl)dibenzenesulfonamide, have been synthesized and evaluated for their anticancer properties. These compounds have shown to induce apoptosis and autophagy in cancer cells, as well as exhibit inhibitory effects on carbonic anhydrase isoenzymes associated with tumor growth, suggesting their potential as anticancer drug candidates (Gul et al., 2018).
Antibacterial and Antimicrobial Studies
N-substituted sulfanilamide derivatives have been synthesized and assessed for their thermal properties, antibacterial, and antifungal activities. These studies help in understanding the structural requirements for antimicrobial activity and could guide the development of new antibacterial agents (Lahtinen et al., 2014).
properties
IUPAC Name |
N,4-diethyl-N-phenylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO2S/c1-3-14-10-12-16(13-11-14)20(18,19)17(4-2)15-8-6-5-7-9-15/h5-13H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSOJIPSPMFLNLB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)N(CC)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N,4-diethyl-N-phenylbenzenesulfonamide |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.